molecular formula C7H7NO3 B12882505 Methyl (furan-2-ylmethylene)carbamate

Methyl (furan-2-ylmethylene)carbamate

Cat. No.: B12882505
M. Wt: 153.14 g/mol
InChI Key: NWYKWJMLIPTGEH-VMPITWQZSA-N
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Description

Methyl (furan-2-ylmethylene)carbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a furan ring attached to a carbamate group through a methylene bridge. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (furan-2-ylmethylene)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with methyl carbamate in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Methyl (furan-2-ylmethylene)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Methyl (furan-2-ylmethylene)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl (furan-2-ylmethylene)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to the compound’s observed biological activities. The furan ring may also participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • Ethyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Biological Activity

Methyl (furan-2-ylmethylene)carbamate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a carbamate functional group attached to a furan ring. The chemical structure can be represented as follows:

C6H7NO3\text{C}_6\text{H}_7\text{N}\text{O}_3

This compound serves as a precursor for various pharmaceutical agents and exhibits significant interactions with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves the inhibition of specific enzymes crucial for microbial survival, leading to cell death.

2. Anticancer Properties

The compound has also shown promise in anticancer research. Studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it interacts with cellular targets to inhibit tumor growth.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with enzyme active sites, thereby inhibiting their function. The furan ring enhances these interactions through hydrogen bonding and π-π stacking, which modulates the compound's effects on various biological pathways.

Research Findings

A summary of key research findings related to the biological activities of this compound is presented in the following table:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values in the micromolar range.
Mechanism of ActionIdentified as a reversible inhibitor of specific proteases involved in cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers tested its activity against several bacterial strains. Results showed that the compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer potential of this compound using various human cancer cell lines. The compound exhibited cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types, suggesting its potential as a lead compound for further development in cancer therapeutics .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

methyl (NE)-N-(furan-2-ylmethylidene)carbamate

InChI

InChI=1S/C7H7NO3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-5H,1H3/b8-5+

InChI Key

NWYKWJMLIPTGEH-VMPITWQZSA-N

Isomeric SMILES

COC(=O)/N=C/C1=CC=CO1

Canonical SMILES

COC(=O)N=CC1=CC=CO1

Origin of Product

United States

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